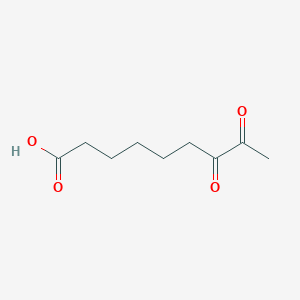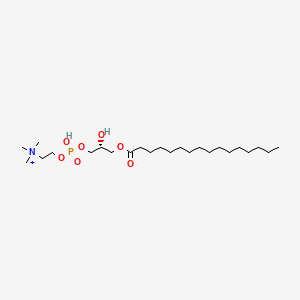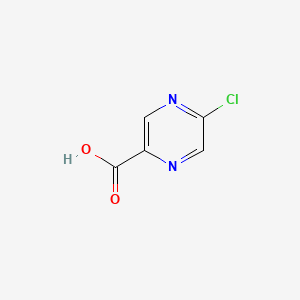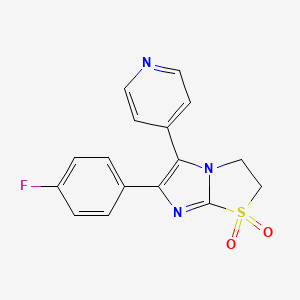
Isofulminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofulminic acid, with the molecular formula CHNO, is an energetic stable isomer of isocyanic acid (HNCO) and is higher in energy by 84 kcal/mol . It is also an isomer of cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC) .
Synthesis Analysis
Isofulminic acid has been detected spectroscopically by rotational spectroscopy supported by coupled cluster electronic structure calculations . The fundamental rotational transitions of the normal, carbon-13, oxygen-18, and deuterium isotopic species have been detected in the centimeter band in a molecular beam by Fourier transform microwave spectroscopy .Molecular Structure Analysis
The structure of Isofulminic acid has been determined by microwave spectroscopy. The bond lengths are as follows: C-H: 1.027 (1) Å, C-N: 1.161 (15) Å, N-O: 1.207 (15) Å .Chemical Reactions Analysis
A number of electronic and spectroscopic parameters of Isofulminic acid, including the dipole moment, vibrational frequencies, infrared intensities, and centrifugal distortion constants have been calculated at a high level of theory .Physical And Chemical Properties Analysis
Isofulminic acid is highly polar . It has two hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Spectroscopic Properties and Astronomical Detection
- Isofulminic Acid Detection and Spectroscopy : Isofulminic acid, HONC, is identified as an energetic stable isomer of isocyanic acid, HNCO. It has been detected using rotational spectroscopy and Fourier transform microwave spectroscopy. The molecule's spectroscopic constants, including rotational constants and quadrupole coupling constants, match well with ab initio calculations. Isofulminic acid is considered a good candidate for astronomical detection due to its high polarity and the fact that its more stable isomers have already been identified in space (Mladenović et al., 2009).
Interaction with Water
- Hydrogen Bonded Clusters with Water : The interaction between isofulminic acid and water molecules has been analyzed using ab initio and density functional calculations. The study shows an increase in cooperative effect with the size of studied clusters and predicts red shifts in the H–O stretching frequency for complexes involving HONC as an H-donor. This research provides insights into the molecular structure's effect on hydrogen bond formation (Zabardasti et al., 2009).
Behavior in Interstellar Environments
- Gas-Grain Modeling in Interstellar Environments : A detailed study was conducted on a gas-grain model that contains isofulminic acid (HONC), along with its isomers in various interstellar environments like hot cores and cold cores. This model helps in understanding the abundances of these isomers in different astronomical settings and predicts the presence of HONC in all environments studied (Quan et al., 2010).
Future Directions
properties
IUPAC Name |
hydroxyazaniumylidynemethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO/c1-2-3/h3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBWGUYZNKPMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.025 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51060-05-0, 506-85-4 |
Source


|
| Record name | Isofulminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51060-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

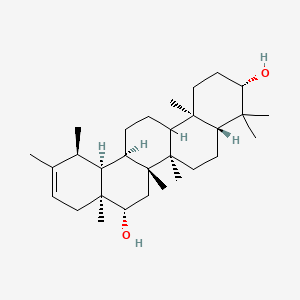

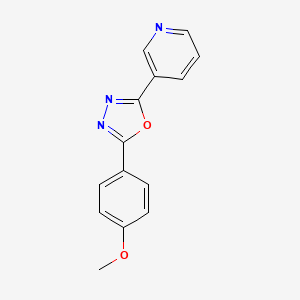
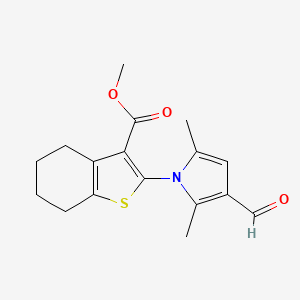
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
